Penilloic acid is a carboxylic acid derived from the degradation of penicillin antibiotics. It belongs to the class of β-lactam compounds due to the presence of the β-lactam ring, a characteristic feature of penicillins. Penilloic acid is formed through the hydrolysis and subsequent decarboxylation of penicilloic acid, another penicillin degradation product. [, ] It plays a crucial role in studying penicillin stability and investigating the potential allergenic properties of penicillins. []
The synthesis of penilloic acid can be achieved through several methods. A notable approach involves the hydrolysis of penicillin G under acidic or alkaline conditions, which leads to the opening of the beta-lactam ring and subsequent formation of penilloic acid. Recent studies have explored novel synthetic pathways that utilize molecularly imprinted polymers for selective extraction and quantification of penilloic acid from complex matrices such as milk .
Penilloic acid has a molecular formula of . Its structure features:
Penilloic acid participates in various chemical reactions that are essential for its identification and quantification.
The mechanism by which penilloic acid exerts its effects primarily relates to its role as a metabolite of penicillin antibiotics. Upon administration, penicillin G is metabolized into penilloic acid through hydrolytic processes that open the beta-lactam ring.
Penilloic acid exhibits several notable physical and chemical properties:
Penilloic acid has several scientific uses:
Penilloic acid (C₉H₁₄N₂O₅S) is a core degradation product of penicillin antibiotics, formed through hydrolytic cleavage of the β-lactam ring. Its systematic IUPAC name is (2R,4S)-2-[(R)-Carboxy(formamido)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid [4] [6]. Structurally, it retains the thiazolidine ring characteristic of penicillin but features an opened β-lactam moiety converted to a carboxylic acid group. This transformation drastically alters its biological activity, eliminating antibacterial properties while introducing new reactivity.
Table 1: Key Chemical Identifiers of Penilloic Acid
Property | Value |
---|---|
Molecular Formula | C₉H₁₄N₂O₅S |
Molar Mass | 262.28 g/mol |
CAS Registry Number | 52921568 (PubChem CID) |
Parent Compound | Benzylpenicillin (Penicillin G) |
Key Functional Groups | Carboxylic acid, thiazolidine, amide |
Penilloic acid is often confused with penicilloic acid (CID 52921568), another penicillin degradation product. While both result from β-lactam ring opening, penicilloic acid retains the intact amide side chain of the parent penicillin, whereas penilloic acid undergoes further decarboxylation and side-chain modification [4] [9]. This distinction is critical for understanding their differential roles in allergic reactions.
The discovery of penilloic acid is intrinsically linked to the development of penicillin itself. Following Alexander Fleming’s 1928 observation of Penicillium notatum’s antibacterial properties [2] [7], the challenge of penicillin’s instability became apparent. During World War II, efforts to mass-produce penicillin revealed its tendency to degrade into multiple metabolites under acidic, basic, or enzymatic conditions [2] [8].
By the 1940s, researchers at Oxford University and the U.S. Department of Agriculture’s Northern Research Laboratory (Peoria, IL) noted that penicillin solutions lost potency over time, coinciding with the formation of new compounds. These were later identified as penilloic acid, penicilloic acid, and penillic acid [2] [7]. The discovery of these metabolites paralleled clinical observations of penicillin allergies, suggesting a link between degradation products and immune responses [3] [10].
Penilloic acid is generated through two primary pathways:
In biological systems, penilloic acid functions as a hapten—a small molecule that binds covalently to serum proteins (e.g., albumin) to form immunogenic complexes. This haptenization triggers T-cell-dependent immune responses in sensitized individuals [3] [10]. Notably, penilloic acid is the primary non-IgE mediator of immediate hypersensitivity reactions to penicillin, as demonstrated in murine models where it directly induced vascular hyperpermeability and exudative inflammation via RhoA/ROCK signaling pathways [3].
Table 2: Analytical Methods for Detecting Penilloic Acid
Matrix | Method | Key Features |
---|---|---|
Citrus Fruit | UHPLC-MS/MS | Detects penilloic acid at 0.1–10 ng/mL |
Mouse Serum | Immunoblotting + UPLC-MS/MS | Quantifies arachidonic acid metabolites |
Fermentation Broths | pH-Stat Enzymatic Assays | Monitors degradation kinetics |
Recent studies in agriculture highlight penilloic acid’s significance as a persistent impurity. When penicillin G is used to treat citrus greening disease (huanglongbing), penilloic acid residues accumulate in fruit, posing allergy risks to consumers [8]. Advanced UHPLC-MS/MS methods now enable detection at parts-per-billion levels, emphasizing its environmental and toxicological relevance [8].
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